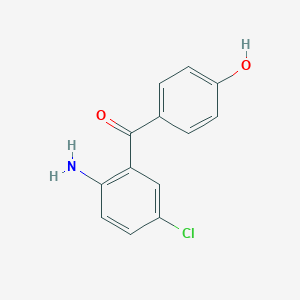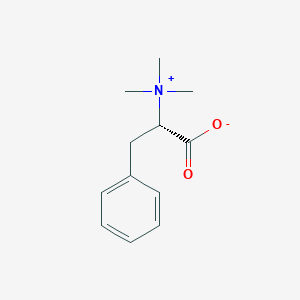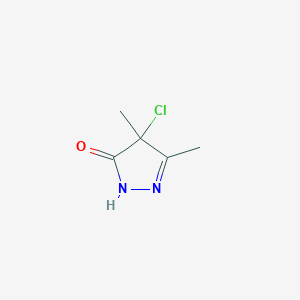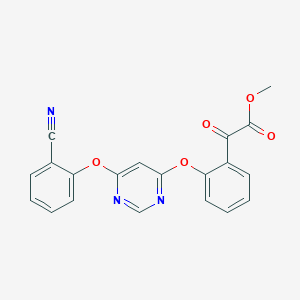
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Vue d'ensemble
Description
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, is a synthetic compound created in the laboratory. It is an aromatic compound, which means it has a strong smell. It is a colorless liquid that is slightly soluble in water and has a melting point of -39 °C. Methanone was first synthesized in the late 19th century and has since been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel compounds, including those similar in structure to Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, have been synthesized and characterized by UV, IR, 1H and 13C NMR, and mass spectrometry. Density Functional Theory (DFT) calculations have been employed for structural optimization and vibrational spectra interpretation. Such studies are fundamental for understanding the molecular structure, bonding features, and reactivity of the compounds under various conditions (Shahana & Yardily, 2020).
Biological Activity and Potential Therapeutic Applications
- The antibacterial activity of synthesized compounds structurally related to Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, has been explored through molecular docking studies. These investigations help in understanding the interaction between the compounds and bacterial proteins, potentially leading to the development of new antibacterial agents (Shahana & Yardily, 2020).
- The compound has also been investigated for its potential in imaging LRRK2 enzyme in Parkinson's disease using PET imaging techniques. Such research highlights the relevance of Methanone derivatives in neurodegenerative disease diagnostics and their potential use in therapeutic monitoring (Wang, Gao, Xu, & Zheng, 2017).
Environmental Interactions
- Studies on benzophenone derivatives similar to Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, have addressed their fate and behavior in aqueous solutions, exploring their reactivity towards chlorine and photo-induced degradation. Such research is crucial for understanding the environmental impact and stability of these compounds (Santos & Esteves da Silva, 2019).
Chemical Properties and Interactions
- The effect of electronegativity on structural and spectrophotometric properties of fluorine and chlorine substituted isoxazoles, which are structurally related to Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, has been investigated. This research provides insights into how electronegativity influences molecular stability and reactivity, which are essential for designing compounds with desired biological or chemical properties (Jadhao & Naik, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(2-amino-5-chlorophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOLBXUKBVWECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464791 | |
| Record name | Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
784-41-8 | |
| Record name | (2-Amino-5-chlorophenyl)(4-hydroxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)
